molecular formula C5H2Cl2N4 B1394526 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1196157-42-2

5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

Cat. No. B1394526
CAS RN: 1196157-42-2
M. Wt: 189 g/mol
InChI Key: VZKKWJMYABEAEE-UHFFFAOYSA-N
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Description

5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is a chemical compound with the molecular formula C5H2Cl2N4 . It is part of the pyrazolo[4,3-d]pyrimidine class of compounds, which are known for their wide range of biological and pharmacological activities .


Synthesis Analysis

The synthesis of pyrazolo[4,3-d]pyrimidine derivatives, including 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine, often involves multicomponent reactions . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .


Molecular Structure Analysis

The molecular structure of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine consists of a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . This structure is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .


Chemical Reactions Analysis

Pyrazolo[4,3-d]pyrimidine derivatives, including 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine, can undergo various chemical reactions. The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .


Physical And Chemical Properties Analysis

5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is a solid compound with a molecular weight of 189 . It should be stored at -20°C in sealed storage, away from moisture .

Scientific Research Applications

Medicine: Anticancer Agent Development

5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine has been identified as a core structure in the development of novel CDK2 inhibitors . CDK2 is a critical protein kinase involved in cell cycle regulation, and its inhibition is a promising strategy for cancer therapy. Compounds derived from this pyrazolopyrimidine scaffold have shown significant inhibitory activity against various cancer cell lines, making it a valuable compound in oncological pharmacology.

Material Science: Organic Synthesis Building Block

This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules with potential applications in material science . Its rigid structure and reactive sites make it suitable for creating novel polymers or small molecule organic semiconductors.

Biochemistry: Enzyme Inhibition Studies

The compound’s role in enzyme inhibition studies, particularly in the context of CDK2, provides insights into the biochemical pathways of cell division and cancer progression . This can lead to a deeper understanding of cellular mechanisms and the development of targeted biochemical assays.

Pharmacology: Drug Discovery

In pharmacology, 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is a key intermediate in the synthesis of various pharmacologically active molecules. Its incorporation into larger drug molecules can enhance their efficacy and specificity, particularly in the realm of targeted cancer therapies .

Safety and Hazards

The safety information available indicates that 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine may be harmful and precautions should be taken to avoid inhalation, skin contact, and eye contact .

Future Directions

The future directions for 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine and related compounds are likely to involve further exploration of their potential as CDK2 inhibitors for cancer treatment . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .

properties

IUPAC Name

5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-4-3-2(1-8-11-3)9-5(7)10-4/h1H,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKKWJMYABEAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693409
Record name 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

CAS RN

1196157-42-2
Record name 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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